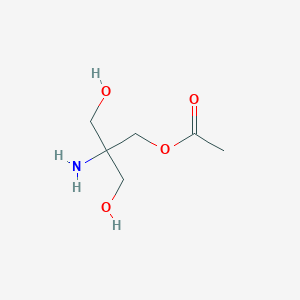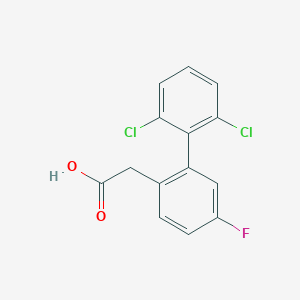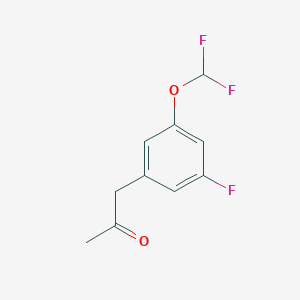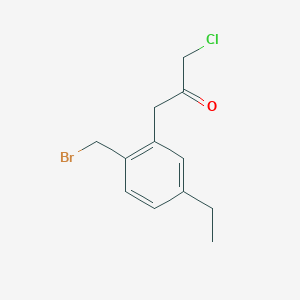
(1-(2-(Trifluoromethyl)phenyl)ethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(Trifluoromethyl)phenyl)ethyl)hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Trifluoromethyl)phenyl)ethyl)hydrazine typically involves the reaction of 2-(trifluoromethyl)phenylhydrazine with ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and a base like sodium hydroxide is used to facilitate the nucleophilic substitution reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: (1-(2-(Trifluoromethyl)phenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under mild conditions.
Major Products: The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-(2-(Trifluoromethyl)phenyl)ethyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-(2-(Trifluoromethyl)phenyl)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydrazine moiety can also form reactive intermediates that can modify biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the ethyl group.
4-(Trifluoromethyl)phenylhydrazine: Similar structure with the trifluoromethyl group in a different position.
1-(2-(Trifluoromethyl)phenyl)hydrazine: Similar structure but lacks the ethyl group.
Uniqueness: (1-(2-(Trifluoromethyl)phenyl)ethyl)hydrazine is unique due to the presence of both the trifluoromethyl group and the ethyl hydrazine moiety, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C9H11F3N2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H11F3N2/c1-6(14-13)7-4-2-3-5-8(7)9(10,11)12/h2-6,14H,13H2,1H3 |
Clave InChI |
ARUIYABJRXPFSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1C(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)




![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)

![2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane](/img/structure/B14067563.png)



